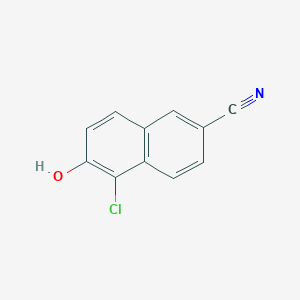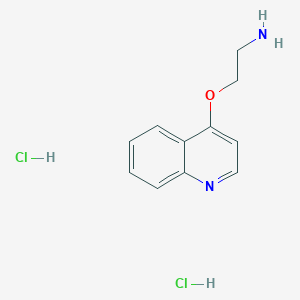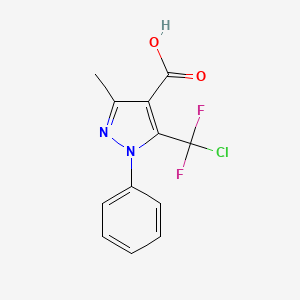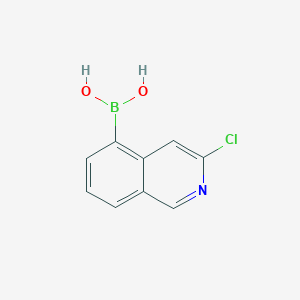
5-Chloro-6-hydroxynaphthalene-2-carbonitrile
Vue d'ensemble
Description
5-Chloro-6-hydroxynaphthalene-2-carbonitrile (CHNC) is a synthetic organic compound with the molecular formula C11H6ClNO . It is used in various applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Applications De Recherche Scientifique
Synthesis and Chemical Analysis
Compounds similar to 5-Chloro-6-hydroxynaphthalene-2-carbonitrile serve as critical intermediates in the synthesis of various organic molecules. For instance, the synthesis and characterization of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile showcased its potential in novel organic transformations using Vilsmeier–Haack chlorination, highlighting the structural analysis through X-ray, IR, NMR, and spectroscopy techniques (Jukić et al., 2010). Such research underscores the importance of these compounds in facilitating complex chemical syntheses and analyses.
Chemical Sensing
Derivatives of hydroxynaphthalene-carbonitrile have been investigated for their potential as chemical sensors. For example, a study on 5-[{(2-hydroxynaphthalen-1-yl)methylene}amino]pyrmidine-2,4(1H,3H)-dione highlighted its selective sensing capabilities for Al3+ ions in solutions, demonstrating enhanced fluorescence upon Al3+ detection (Singh et al., 2013). This application is crucial for developing sensitive and selective sensors for environmental monitoring and analytical chemistry.
Photocatalytic Applications
Research into photocatalytic decomposition of organic pollutants has also involved compounds structurally related to this compound. A study on the TiO2 assisted photocatalytic decomposition of 2-chloronaphthalene, a compound with similar chemical motifs, in aqueous systems revealed insights into the efficient degradation of persistent organic pollutants, pointing towards potential environmental remediation applications (Qi et al., 2019).
Antimicrobial and Anticancer Potential
Compounds with the hydroxynaphthalene-carbonitrile structure have been explored for their biological activities, including antimicrobial and anticancer properties. A study on the synthesis, characterization, and biological evaluation of 6-(5-Chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one demonstrated significant antimicrobial activities, attributed to the presence of chlorine substituents (Sherekar et al., 2022). These findings highlight the potential of such compounds in pharmaceutical research and development.
Propriétés
IUPAC Name |
5-chloro-6-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-11-9-3-1-7(6-13)5-8(9)2-4-10(11)14/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSXARICYNYZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)O)C=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate](/img/structure/B1473470.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)
![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)
![2-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1473475.png)




![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)


![[2-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1473489.png)
